molecular formula C25H20N2O4 B11014366 N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

Cat. No.: B11014366
M. Wt: 412.4 g/mol
InChI Key: HFLPZHGYZHRANO-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a benzamide derivative characterized by two key substituents:

  • A 4-acetylamino phenyl group at the N-position, contributing hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(1-oxoisochromen-3-yl)methyl]benzamide

InChI

InChI=1S/C25H20N2O4/c1-16(28)26-19-10-12-20(13-11-19)27-24(29)22-8-4-2-6-17(22)14-21-15-18-7-3-5-9-23(18)25(30)31-21/h2-13,15H,14H2,1H3,(H,26,28)(H,27,29)

InChI Key

HFLPZHGYZHRANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Chemistry and Biology:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations in Benzamide Derivatives

    The benzamide scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a comparative analysis with compounds from the provided evidence:

    Table 1: Key Structural and Physicochemical Comparisons
    Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties Reference
    Target Compound 4-acetylamino phenyl; 1-oxo-isochromen-3-ylmethyl C₂₅H₂₁N₂O₄* ~408.45* High aromaticity; potential for dual hydrogen bonding N/A
    N-[4-(acetylamino)phenyl]-2-bromobenzamide 4-acetylamino phenyl; 2-bromo C₁₅H₁₃BrN₂O₂ 333.18 Bromine enhances lipophilicity; possible halogen bonding
    4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone; pyrazolopyrimidine; sulfonamide C₃₀H₂₂F₂N₆O₃S 589.1 High molar mass; fluorination improves metabolic stability
    N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone; sulfonyl; phenylimino C₂₅H₂₂N₄O₃S 482.53 Sulfonyl group increases polarity; thiazolidinone enables conformational rigidity

    Functional Group Impact on Properties

    (a) Acetylamino Phenyl Group
    • Target Compound vs. Brominated Analog (): The bromine substituent in N-[4-(acetylamino)phenyl]-2-bromobenzamide increases lipophilicity (logP ~3.5 estimated) compared to the isochromenylmethyl group, which may enhance membrane permeability but reduce aqueous solubility . The isochromenylmethyl group in the target compound introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets.
    (b) Isochromenyl vs. Chromenone/Thiazolidinone Systems
    • Fluorinated Chromenone (): The 4-oxo-4H-chromen-2-yl group in Example 53 provides a conjugated ketone system, enhancing UV absorption (relevant for analytical detection). Fluorination at the 5-position likely improves metabolic stability and target affinity .
    • Thiazolidinone (): The thiazolidinone ring’s sulfonyl and imino groups create a polar, electron-deficient region, contrasting with the isochromen’s electron-rich aromatic system. This difference may influence binding to charged vs. hydrophobic biological targets .

    Biological Activity

    N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features an acetylamino group and an isochromenyl moiety, contributing to its unique properties. The molecular formula is C18H17N3O3, with a molecular weight of approximately 306.35 g/mol. Its structural characteristics include:

    • Aromatic and heterocyclic features : These contribute to its interaction with biological targets.
    • Potential for modification : The compound can be synthesized into various derivatives for specific applications.

    Anti-Cancer Potential

    Research indicates that this compound exhibits significant anti-cancer properties. Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may also affect cellular signaling pathways critical for tumor growth.

    • Mechanisms of Action :
      • Cell Cycle Arrest : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., S phase) .
      • Mitochondrial Dysfunction : Evidence shows that treatment with this compound can lead to changes in mitochondrial membrane potential, a critical factor in the induction of apoptosis .
    • In Vitro Studies :
      • In vitro assays have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against HepG2 and other cancer cell lines .

    Interaction Studies

    Interaction studies are crucial for understanding how this compound binds to biological targets. These studies often utilize molecular docking techniques to predict binding affinities and interactions with proteins associated with cancer progression.

    Comparative Analysis with Related Compounds

    To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructural FeaturesUnique Aspects
    N-[4-(acetylamino)phenyl]-2-methylbenzamideContains an acetylamino group and a methyl substituentSimpler structure without isochromene
    2-Amino-N-(4-methylphenyl)benzamideSimilar amide functionality but lacks isochromeneFocused on simpler amide interactions
    4-AcetylanilineBasic structure with an acetylamino groupDoes not include additional aromatic systems

    This table illustrates how the presence of the isochromene moiety in this compound may confer distinct biological properties compared to other compounds.

    Case Studies and Research Findings

    Recent studies have highlighted the effectiveness of this compound in various experimental settings:

    • Cell Line Studies : Research has shown that this compound can inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and MCF7 (breast cancer), with high inhibition rates observed at low concentrations .
    • Mechanistic Insights : Investigations into its mechanism reveal that it may modulate apoptotic pathways by altering the expression levels of key proteins such as Bax and Bcl-2, leading to increased apoptosis in treated cells .

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